Cas no 1855655-43-4 (2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide)

2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide
- EN300-1105754
- 1855655-43-4
- 2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide
-
- インチ: 1S/C8H11N3O2/c1-5-6(9)2-3-8(13)11(5)4-7(10)12/h2-3H,4,9H2,1H3,(H2,10,12)
- InChIKey: LHFNFVYOAGKDQZ-UHFFFAOYSA-N
- SMILES: O=C1C=CC(=C(C)N1CC(N)=O)N
計算された属性
- 精确分子量: 181.085126602g/mol
- 同位素质量: 181.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 317
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.4Ų
- XLogP3: -1.3
2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1105754-2.5g |
2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide |
1855655-43-4 | 95% | 2.5g |
$1370.0 | 2023-10-27 | |
Enamine | EN300-1105754-5.0g |
2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide |
1855655-43-4 | 5g |
$3189.0 | 2023-05-25 | ||
Enamine | EN300-1105754-0.5g |
2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide |
1855655-43-4 | 95% | 0.5g |
$671.0 | 2023-10-27 | |
Enamine | EN300-1105754-10.0g |
2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide |
1855655-43-4 | 10g |
$4729.0 | 2023-05-25 | ||
Enamine | EN300-1105754-5g |
2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide |
1855655-43-4 | 95% | 5g |
$2028.0 | 2023-10-27 | |
Enamine | EN300-1105754-0.1g |
2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide |
1855655-43-4 | 95% | 0.1g |
$615.0 | 2023-10-27 | |
Enamine | EN300-1105754-1.0g |
2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide |
1855655-43-4 | 1g |
$1100.0 | 2023-05-25 | ||
Enamine | EN300-1105754-0.25g |
2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide |
1855655-43-4 | 95% | 0.25g |
$642.0 | 2023-10-27 | |
Enamine | EN300-1105754-0.05g |
2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide |
1855655-43-4 | 95% | 0.05g |
$587.0 | 2023-10-27 | |
Enamine | EN300-1105754-1g |
2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide |
1855655-43-4 | 95% | 1g |
$699.0 | 2023-10-27 |
2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide 関連文献
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamideに関する追加情報
Introduction to 2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide (CAS No. 1855655-43-4)
2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide, identified by its CAS number 1855655-43-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amide derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in medicinal chemistry. The compound’s molecular framework, featuring a dihydropyridine core with an amino and acetylamide substituent, positions it as a versatile scaffold for drug discovery initiatives.
The dihydropyridine moiety is particularly noteworthy, as it is a well-documented pharmacophore in the development of cardiovascular therapeutics. Compounds bearing this structural motif have demonstrated efficacy in modulating calcium channel activity, which is pivotal in managing conditions such as hypertension and angina pectoris. The presence of a methyl group at the 6-position and an amide linkage at the 1-position introduces further conformational flexibility, enabling diverse interactions with biological targets.
In recent years, the pharmaceutical industry has witnessed a surge in interest towards small molecules that can modulate enzyme activity and signal transduction pathways. The acetamide functional group in 2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide contributes to its potential as an inhibitor or activator of various enzymes. Specifically, amides are known to engage with proteases and kinases, making this compound a promising candidate for therapeutic intervention in inflammatory and metabolic disorders.
Recent advancements in computational chemistry have enabled the rapid screening of novel heterocyclic compounds for their pharmacological properties. Virtual docking studies have been instrumental in predicting the binding affinity of 2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide to target proteins such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes involved in the inflammatory cascade. These studies suggest that the compound may exhibit anti-inflammatory effects comparable to existing therapeutics but with improved selectivity.
The synthesis of 2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include condensation reactions to form the dihydropyridine ring, followed by functionalization at the 5-position with an amino group. The introduction of the acetylamide moiety at the 1-position is typically achieved through amidation reactions, which can be tailored for high yields and purity.
In vitro studies have begun to elucidate the mechanistic aspects of CAS No. 1855655-43-4’s interaction with biological systems. Preliminary data indicate that the compound exhibits moderate solubility in aqueous buffers, suggesting potential for oral administration or topical application. Furthermore, its stability under various pH conditions makes it suitable for formulation into diverse dosage forms.
The potential therapeutic applications of 2-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide extend beyond anti-inflammation. Researchers are exploring its utility in neuroprotection and anti-cancer therapies due to its ability to cross the blood-brain barrier and interact with mitochondrial enzymes. The dihydropyridine core’s structural similarity to known bioactive molecules has spurred investigations into its role as a lead compound for further derivatization.
As interest in personalized medicine grows, compounds like CAS No. 1855655-43-4 are being evaluated for their suitability in targeted therapies. Genetic variations among patients can influence drug metabolism and efficacy; thus, understanding how this compound interacts with individual genetic profiles is crucial for optimizing therapeutic outcomes. High-throughput screening (HTS) technologies are being employed to identify patient subpopulations that may benefit most from treatments incorporating this scaffold.
The environmental impact of pharmaceutical synthesis also plays a role in the development of new compounds. Efforts are underway to minimize waste and reduce energy consumption during the production of CAS No. 1855655-43-4, aligning with green chemistry principles. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional synthetic routes, ensuring sustainable production practices.
In conclusion,2-(5-Amino- 6-methyl- 2- oxo- 1, 2- dihydropyridin- 1- yl)acetamide (CAS No. 1855655- 43- 4) represents a compelling subject of research due to its structural features and potential biological activities. Its investigation holds promise for advancing pharmaceutical therapies, particularly in areas such as inflammation, neuroprotection, and oncology. Continued exploration into its synthesis, mechanisms, and applications will further solidify its importance in medicinal chemistry.
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